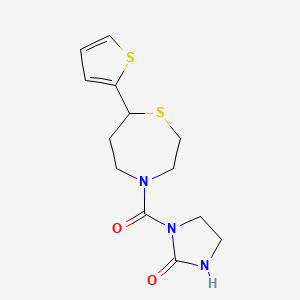
1-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C13H17N3O2S2 and its molecular weight is 311.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound “1-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one” is currently unknown. The compound belongs to a class of aromatic molecules that have shown potent activity against certain parasites
Mode of Action
It is known that aromatic amidines and arylimidamides, which are structurally similar to this compound, have potent activity against certain parasites . They are believed to interact with their targets, leading to changes that inhibit the growth or survival of the parasites .
Biochemical Pathways
The biochemical pathways affected by this compound are not well-defined. Given the structural similarity to aromatic amidines and arylimidamides, it is possible that this compound may affect similar biochemical pathways. These could include pathways involved in the survival and replication of parasites .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound have been analyzed in silico . The analysis suggests that the compound has a good probability of human intestinal absorption, which could potentially enhance its bioavailability . .
Result of Action
The result of the compound’s action is a reduction in the number of parasites, as demonstrated in vitro . The compound was found to be as active as benznidazole, a commonly used treatment for Chagas disease, resulting in a 50% reduction in the number of live parasites after 24 hours of incubation .
Properties
IUPAC Name |
1-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c17-12-14-4-6-16(12)13(18)15-5-3-11(20-9-7-15)10-2-1-8-19-10/h1-2,8,11H,3-7,9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARYPPYSTRKGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxybenzamide](/img/structure/B2890923.png)
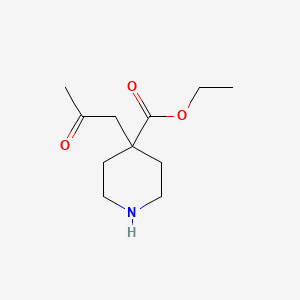
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-methyl-N-phenylacetamide](/img/structure/B2890927.png)
![[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B2890928.png)
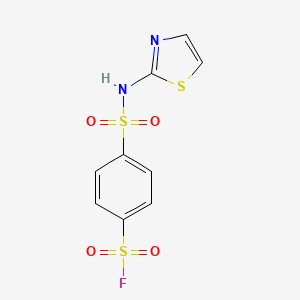
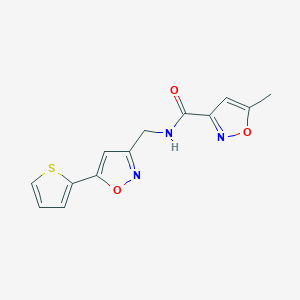
![5-Bromo-2-{[1-(3-fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2890931.png)
![N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanecarboxamide](/img/structure/B2890932.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2890933.png)
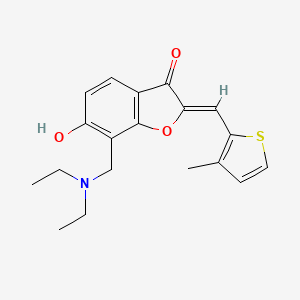
![Methyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2890936.png)
![4-fluoro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2890941.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2890946.png)
